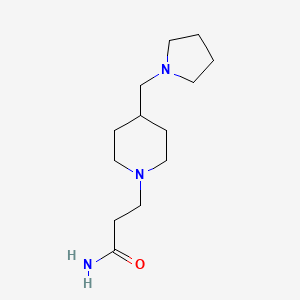![molecular formula C7H12N2O B14889766 1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
1,3-Diazabicyclo[3.2.2]nonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazabicyclo[3.2.2]nonan-4-one is a bicyclic organic compound with the molecular formula C7H12N2O. It is a white solid with basic properties and is known for its instability at room temperature, making it prone to hydrolysis . This compound is commonly used as a base catalyst in organic synthesis, particularly in asymmetric synthesis reactions .
Méthodes De Préparation
1,3-Diazabicyclo[3.2.2]nonan-4-one can be synthesized through various organic synthesis reactions. One common method involves the reaction of quinuclidin-3-one with diazomethane . Another method includes the reaction of potassium ethoxide with a precursor compound in toluene, followed by treatment with concentrated hydrochloric acid . The specific synthetic route can be chosen based on the desired reaction conditions and the availability of reagents .
Analyse Des Réactions Chimiques
1,3-Diazabicyclo[3.2.2]nonan-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions are common, where the compound reacts with different reagents to replace specific functional groups.
Hydrolysis: Due to its instability, this compound readily undergoes hydrolysis, especially in the presence of water.
Common reagents used in these reactions include diazomethane, potassium ethoxide, and hydrochloric acid . The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,3-Diazabicyclo[3.2.2]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a base catalyst in organic synthesis, particularly in asymmetric synthesis reactions.
Biology: The compound’s basic properties make it useful in various biological studies, including enzyme catalysis and protein interactions.
Mécanisme D'action
The mechanism of action of 1,3-Diazabicyclo[3.2.2]nonan-4-one involves its basic properties, which allow it to act as a catalyst in various chemical reactions. It interacts with molecular targets by donating or accepting protons, facilitating the formation or breaking of chemical bonds. The specific pathways involved depend on the reaction conditions and the nature of the reactants .
Comparaison Avec Des Composés Similaires
1,3-Diazabicyclo[3.2.2]nonan-4-one can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: This compound is also used as a base catalyst but has a different molecular structure and properties.
1,4-Diazabicyclo[3.2.2]nonane: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific bicyclic structure and its instability, which makes it particularly useful in certain catalytic reactions where other compounds may not be as effective .
Propriétés
IUPAC Name |
1,3-diazabicyclo[3.2.2]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-1-3-9(4-2-6)5-8-7/h6H,1-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVROPXDAWLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
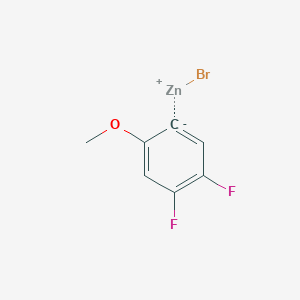
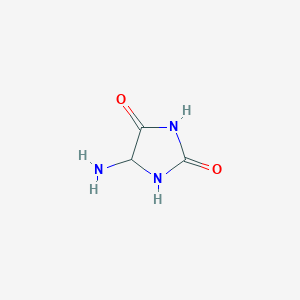
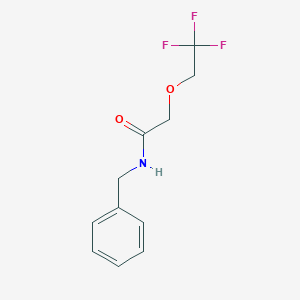
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
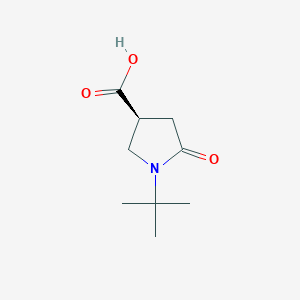
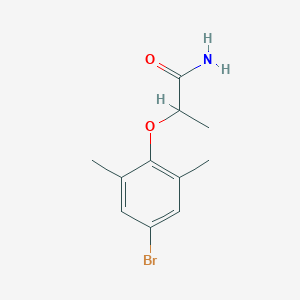
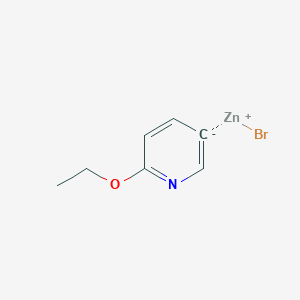
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
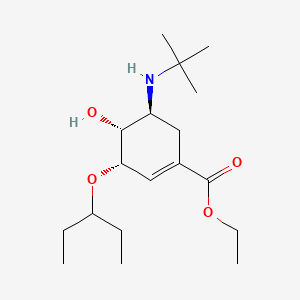
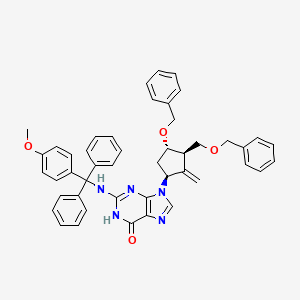

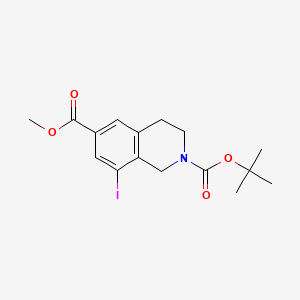
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
